4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 1-(methylsulfanyl)cyclopropyl group. This structure combines the metabolic stability conferred by the cyclopropyl moiety with the electronic effects of the methylsulfanyl group, which may enhance lipophilicity and modulate receptor interactions.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13) |
InChI Key |
TXYJQHVCKQEXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable cyclopropyl ketone in the presence of a methylsulfanyl group donor . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[4,5-c]pyridine compounds .
Scientific Research Applications
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability: Cyclopropyl and methylsulfanyl groups are both known to resist oxidative metabolism, contrasting with chlorophenyl or trifluoromethoxy substituents, which may undergo slower degradation .
- CNS Penetration : Compounds with logBB > 0.3 (e.g., trifluoromethoxyphenyl derivative) are predicted to cross the BBB, whereas polar groups (carboxylic acid) limit CNS activity .
Pharmacokinetic and Toxicity Profiles
Blood-Brain Barrier (BBB) Penetration and Distribution
- Target Compound : Predicted logBB > 0.3 (assuming similarity to trifluoromethoxyphenyl analog), suggesting CNS activity .
- 4-(4-Fluorophenyl)-6-carboxylic acid : logBB < −1 due to the carboxylic acid’s polarity, restricting CNS distribution .
- 1-Cyclopropyl derivative : Moderate logBB (~0.1–0.3), balancing cyclopropane’s lipophilicity and hydrochloride’s solubility .
Acute Toxicity and Environmental Impact
- Acute Toxicity (LC50) : Thiacloprid analogs (e.g., chloropyridines) show LC50 < 0.5 mM (high toxicity), while imidazopyridines with bulky substituents (e.g., cyclopropyl) may reduce toxicity .
Biological Activity
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.
Antitumor Activity
Research has indicated that compounds similar to 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may function through the inhibition of specific kinases involved in cancer cell proliferation. A study on fused pyrimidine derivatives reported antiproliferative activity against various cancer cell lines, suggesting that similar structures could be effective against tumors .
- Case Study : In vitro assays demonstrated that certain derivatives showed promising results with IC50 values lower than those of established chemotherapeutic agents. This indicates a potential for these compounds to serve as effective antitumor agents .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. Notably:
- Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : Similar compounds have been investigated as NNRTIs with specific activity against HIV-1. These compounds demonstrated low toxicity and favorable pharmacokinetic profiles .
- Case Study : A related study found that certain derivatives exhibited good solubility and minimal inhibitory effects on cytochrome P450 isoforms, indicating a low risk for drug-drug interactions and cardiotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of a methylsulfanyl group and cyclopropyl moiety is believed to enhance the lipophilicity and bioavailability of the compound. This structural arrangement may facilitate better interaction with biological targets .
- Comparative Analysis : A comparative study of various thiazole-bearing molecules highlighted that modifications in the phenyl ring significantly impacted cytotoxic activity. The presence of electron-withdrawing groups was essential for enhancing antibacterial and anticancer activities .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[1-(methylsulfanyl)cyclopropyl]imidazo[4,5-c]pyridine?
- Methodology : Multi-step synthesis involving cyclopropane ring formation via [2+1] cycloaddition (e.g., Simmons–Smith reaction) followed by imidazo[4,5-c]pyridine core assembly. Key steps:
Cyclopropane introduction : React methylsulfanyl-substituted alkene with diiodomethane and a zinc-copper couple .
Heterocyclic core construction : Use condensation reactions between aminopyridine derivatives and carbonyl intermediates under acidic or basic conditions .
Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures .
Q. How is the structural integrity of this compound verified experimentally?
- Methodology :
- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and stereochemistry (mean C–C bond deviation ≤0.006 Å, R-factor ≤0.188) .
- NMR spectroscopy : Analyze and spectra for methylsulfanyl (δ ~2.1–2.3 ppm) and cyclopropane protons (δ ~1.2–1.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
Q. What separation techniques are suitable for isolating this compound from reaction mixtures?
- Methodology :
- Membrane separation : Utilize nanofiltration or reverse osmosis for large-scale purification, particularly for polar intermediates .
- High-performance liquid chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation of stereoisomers .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity during synthesis?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* basis set) .
- Reaction path search algorithms : Apply artificial force-induced reaction (AFIR) or GRRM to identify low-energy pathways for cyclopropane formation .
- Machine learning : Train models on imidazo[4,5-c]pyridine reaction databases to predict optimal solvents/catalysts .
Q. How do steric and electronic effects of the methylsulfanyl-cyclopropyl group influence reactivity?
- Methodology :
- Kinetic isotope effects (KIE) : Compare in deuterated analogs to assess electronic contributions .
- X-ray crystallography : Correlate substituent spatial arrangement with regioselectivity in nucleophilic substitution reactions .
- Hammett analysis : Quantify substituent effects using σ values for methylsulfanyl and cyclopropane groups .
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers or systematic errors .
Q. Can this compound act as a precursor for bioactive analogs targeting enzymes?
- Methodology :
- Molecular docking : Screen against enzymes (e.g., kinases, methyltransferases) using AutoDock Vina to identify binding poses .
- Enzymatic assays : Measure IC values for imidazo[4,5-c]pyridine derivatives in vitro (e.g., fluorescence-based assays for folate-dependent enzymes) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
